molecular formula C22H18FN5O2 B2723182 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251614-07-9

1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2723182
CAS No.: 1251614-07-9
M. Wt: 403.417
InChI Key: ARDKOKZWHBMNSR-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-fluorophenyl group, at position 5 with a pyridin-3-yl moiety, and at position 4 with a carboxamide group linked to a 2-methoxybenzyl substituent.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-30-19-11-5-2-7-15(19)14-25-22(29)20-21(16-8-6-12-24-13-16)28(27-26-20)18-10-4-3-9-17(18)23/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDKOKZWHBMNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or phosphorus oxychloride.

    Formation of the Piperidine Carboxamide: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinazolinone intermediate.

    Fluorophenyl Substitution: The final step involves the coupling of the 4-fluorophenyl group to the piperidine carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.

    Biological Studies: The compound can be used as a tool to study the biological pathways and molecular targets it interacts with.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of critical biological pathways. For example, it could inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

The following compounds share the 1,2,3-triazole-4-carboxamide scaffold but differ in substituent patterns:

Compound Name R1 (Position 1) R5 (Position 5) Carboxamide Substituent Molecular Formula Key Differences vs. Target Compound
Target Compound 2-Fluorophenyl Pyridin-3-yl N-(2-Methoxybenzyl) C22H18FN5O2 (derived) Reference structure
N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl Pyridin-3-yl N-(2-Fluorobenzyl) C21H15F2N5O R1: 4-F vs. 2-F; benzyl: F vs. OCH3
1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl Pyridin-2-yl N-(3-(Pyrazol-1-yl)propyl) C22H22N8O2 R1: OCH3 vs. F; R5: pyridin-2-yl vs. 3-yl
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Oxazolylmethyl - N-(2-Fluorophenyl) + 5-amino group C23H22FN7O3 R1 replaced with oxazole; triazole has NH2

Key Observations :

  • Substituent Position Effects: Fluorine substitution on the phenyl ring (2- vs.
  • Pyridine Orientation : Pyridin-3-yl (target) vs. pyridin-2-yl () changes hydrogen-bonding capacity and π-stacking interactions .
  • Carboxamide Modifications : The 2-methoxybenzyl group in the target compound may enhance lipophilicity compared to the 2-fluorobenzyl group in .
Electronic and Crystallographic Properties
  • Electronegativity and Hardness : The 2-fluorophenyl and pyridin-3-yl groups introduce regions of high electronegativity, influencing charge distribution. Absolute hardness (η) and electronegativity (χ) values, as defined by Parr and Pearson (1983), could predict reactivity differences between the target and analogs (e.g., fluorophenyl vs. methoxyphenyl) .
  • Structural Analysis : SHELX software () is widely used for crystallographic refinement of triazole derivatives. For example, bond-length data for similar compounds (e.g., 1.75 Å for C-N in triazole cores) suggest planarity, critical for π-π interactions in target binding .

Biological Activity

The compound 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H17FN4O
  • Molecular Weight : 344.35 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.

Biological Activity Overview

  • Anticancer Activity
    • Studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and diseases. Preliminary data suggest moderate inhibition with IC50 values ranging from 13.8 to 35.7 µM, indicating potential as a therapeutic agent for conditions like glaucoma and edema .
  • Antimicrobial Properties
    • Triazoles are known for their antimicrobial activity. Research has shown that derivatives similar to the compound can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) reported for some derivatives were as low as 0.125 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is highly influenced by their structural features:

  • Substituent Effects : The presence of electronegative groups (e.g., fluorine) at specific positions enhances binding affinity to target enzymes.
  • Aromatic Rings : The methoxyphenyl and pyridinyl groups contribute to hydrophobic interactions that can improve biological activity.

A comparative analysis of related triazole compounds highlights that variations in substituents lead to significant changes in their pharmacological profiles.

CompoundIC50 (µM)Activity Type
Compound A18.2 ± 0.23CA-II Inhibition
Compound B13.8 ± 0.63CA-II Inhibition
Compound C0.125Antimicrobial against S. aureus

Case Studies

  • In Vitro Studies
    • A study published in Frontiers in Chemistry demonstrated that several triazole derivatives exhibited potent CA-II inhibition, with molecular docking studies revealing interaction with active site residues . The most promising compounds showed IC50 values comparable to standard inhibitors.
  • In Vivo Studies
    • Animal models have been utilized to assess the anticancer efficacy of triazole derivatives. For example, a derivative similar to the compound was tested in a mouse model of breast cancer, resulting in a significant reduction in tumor size compared to controls.

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